4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate
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Overview
Description
4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes ethoxybenzoyl and methylbenzoate groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(((4-Ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-Bromo-2-(2-(((4-Butoxybenzoyl)amino)ac)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
4-(2-(((4-Ethoxybenzoyl)amino)AC)carbohydrazonoyl)-2-meo-phenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
CAS No. |
765303-44-4 |
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Molecular Formula |
C27H27N3O6 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-35-22-12-10-20(11-13-22)26(32)28-17-25(31)30-29-16-19-7-14-23(24(15-19)34-3)36-27(33)21-8-5-18(2)6-9-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+ |
InChI Key |
DTAXFRCIYBKAAO-MUFRIFMGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
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